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Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)benzoic acid

Cat. No.: B106572 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenyl)benzoic acid is a biphenyl derivative with potential applications in

medicinal chemistry and materials science. Its structural characterization is fundamental for

confirming its identity, purity, and for elucidating its chemical properties. This technical guide

outlines the expected spectroscopic data for this compound, including Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of

publicly accessible, experimentally-derived raw data for this specific molecule, this guide will

provide predicted data and general experimental protocols applicable to this class of

compounds.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 2-(4-
Methoxyphenyl)benzoic acid. These values are based on established principles of

spectroscopy and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data
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Protons
Predicted Chemical Shift
(δ, ppm)

Multiplicity

-COOH > 10.0 Singlet (broad)

Aromatic H (benzoic acid ring) 7.2 - 8.2 Multiplet

Aromatic H (methoxyphenyl

ring)
6.9 - 7.5 Multiplet

-OCH₃ ~3.8 Singlet

Table 2: Predicted ¹³C NMR Data
Carbon Atom Predicted Chemical Shift (δ, ppm)

C=O (Carboxylic Acid) 165 - 175

Quaternary Aromatic Carbons 120 - 160

Aromatic C-H Carbons 114 - 135

-OCH₃ ~55

Table 3: Predicted IR Absorption Data
Functional Group

Predicted Wavenumber
(cm⁻¹)

Intensity

O-H (Carboxylic Acid) 2500 - 3300 Broad

C=O (Carboxylic Acid) 1680 - 1710 Strong

C=C (Aromatic) 1450 - 1600 Medium to Strong

C-O (Aryl Ether) 1230 - 1270 (asymmetric) Strong

C-O (Aryl Ether) 1020 - 1050 (symmetric) Medium

Table 4: Predicted Mass Spectrometry Data
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Ion Predicted m/z

[M]⁺ (Molecular Ion) 228.0786

[M-OH]⁺ 211.0708

[M-COOH]⁺ 183.0861

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

compound such as 2-(4-Methoxyphenyl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition: A standard proton NMR experiment is performed. Chemical shifts are

referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane,

TMS).

¹³C NMR Acquisition: A proton-decoupled carbon-13 NMR experiment is performed. A

sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, a small amount of the compound is finely ground

with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum

can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A

background spectrum is recorded and subtracted from the sample spectrum.
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Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced via direct infusion or through a

chromatographic method such as Gas Chromatography (GC) or Liquid Chromatography

(LC).

Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization

(ESI) can be used.

Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass

analyzer (e.g., quadrupole, time-of-flight).

Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the complete spectroscopic

characterization of 2-(4-Methoxyphenyl)benzoic acid.
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Workflow for Spectroscopic Analysis of 2-(4-Methoxyphenyl)benzoic acid
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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